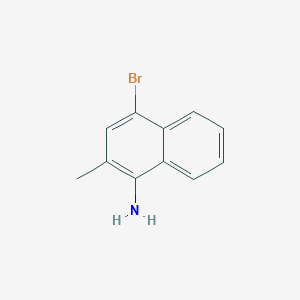

4-Bromo-2-methylnaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEWBYGPFNJONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294665 | |

| Record name | 4-bromo-2-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37113-08-9 | |

| Record name | NSC97610 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Methylnaphthalen 1 Amine

Direct Synthetic Pathways

Direct synthetic methods offer a more straightforward approach to the target molecule by introducing the bromo, methyl, or amino group onto a naphthalene (B1677914) scaffold that already possesses the other substituents.

A primary direct route involves the regioselective bromination of 2-methylnaphthalen-1-amine. The amine group (-NH2) at the C1 position is a potent activating group and directs electrophilic substitution to the ortho and para positions. Since the ortho position (C2) is already occupied by the methyl group, the incoming electrophile, in this case, bromine, is directed to the para position (C4).

A common method for this type of reaction is the use of N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724). For instance, the bromination of a similar compound, 4-nitronaphthalen-1-amine, proceeds efficiently at room temperature using NBS and ammonium (B1175870) acetate (B1210297) as a catalyst, yielding the 2-bromo derivative in high yield. chemicalbook.com A similar strategy could be applied to 2-methylnaphthalen-1-amine to achieve bromination at the C4 position. Another approach involves using bromine in a solvent like acetic acid.

To prevent over-bromination and control regioselectivity, it is sometimes advantageous to first protect the activating amine group. This can be done by converting the amine to an amide, for example, an acetamide (B32628). The N-acetyl group is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled bromination. Following the bromination step, the protecting acetyl group can be removed via hydrolysis to yield the final product. A similar strategy has been patented for the synthesis of 4-bromo-2-methylaniline (B145978), where N-(2-methylphenyl) acetamide is brominated and then hydrolyzed. google.com

Table 1: Representative Bromination Reaction

| Starting Material | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| 2-Methylnaphthalen-1-amine | N-Bromosuccinimide (NBS) | Acetonitrile, Room Temp | 4-Bromo-2-methylnaphthalen-1-amine | The amine group directs bromination to the C4 position. |

This strategy involves introducing the amine group at the C1 position of a naphthalene ring that already contains the bromo and methyl groups at positions C4 and C2, respectively. A suitable precursor for this route would be 1,4-dibromo-2-methylnaphthalene (B1610457). The challenge in this approach lies in the selective amination of the C1 position over the C4 position.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. This reaction typically uses a palladium or copper catalyst with a suitable ligand to couple an aryl halide with an amine. By carefully selecting the catalyst, ligand, and reaction conditions, it may be possible to achieve selective amination.

Another approach is the C-H amination of N-protected 1-naphthylamine (B1663977) derivatives. Research has shown that silver(I)-catalyzed C4-H amination can occur using a picolinamide (B142947) directing group, providing a pathway to 4-aminated 1-naphthylamine derivatives. mdpi.com This highlights the potential for direct amination at the C4 position, although the target molecule requires amination at C1.

Introducing a methyl group regioselectively onto a 4-bromonaphthalen-1-amine scaffold presents significant challenges. Both the amino group and the bromo group are ortho-, para-directing. The amino group at C1 would direct incoming electrophiles to positions C2 and C4 (which is already brominated). The bromo group at C4 would direct to C3 and C5. Therefore, direct electrophilic methylation would likely result in a mixture of products and not selectively at the desired C2 position.

Alternative strategies, such as those involving organometallic reagents, might offer a more controlled approach, but these are generally more complex.

Catalytic Approaches in Synthesis

The introduction of amino and bromo functionalities onto the naphthalene core can be achieved through various synthetic routes. Modern catalytic methods offer significant advantages over classical approaches, including milder reaction conditions, improved selectivity, and higher yields.

Metal-Mediated Amination Reactions

Metal-mediated amination reactions, particularly the Ullmann condensation, represent a classical yet evolving approach for the formation of carbon-nitrogen bonds. organic-chemistry.org Traditionally, these reactions involve the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org

For the synthesis of this compound, a plausible approach would involve the mono-amination of a 1,4-dihalo-2-methylnaphthalene precursor. The Ullmann-type reaction, in this context, would utilize a copper catalyst to facilitate the introduction of the amino group. The general mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. Modern iterations of the Ullmann reaction employ soluble copper catalysts with various ligands, such as diamines and phenanthrolines, which can lead to improved yields and milder reaction conditions.

A hypothetical Ullmann condensation for the synthesis of this compound could start from 1,4-dibromo-2-methylnaphthalene. The selective mono-amination at the C1 position would be crucial and influenced by steric and electronic factors.

Table 1: Hypothetical Investigation of Reaction Parameters for the Ullmann Amination of 1,4-dibromo-2-methylnaphthalene

| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | None | K₂CO₃ | DMF | 150 | Low |

| 2 | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | Moderate |

| 3 | Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 100 | High |

| 4 | Cu(OAc)₂ | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | Moderate |

This table is illustrative and based on general principles of the Ullmann reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. libretexts.orgwikipedia.org This reaction offers several advantages over traditional methods, including broad substrate scope, high functional group tolerance, and generally milder reaction conditions. libretexts.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the arylamine product. libretexts.orgwikipedia.org

A potential route to this compound via Buchwald-Hartwig amination would involve the reaction of 1,4-dibromo-2-methylnaphthalene with a suitable ammonia (B1221849) equivalent or a primary amine that can be later deprotected. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and selectivity. beilstein-journals.org Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate the catalytic cycle. beilstein-journals.org

Table 2: Illustrative Screening of Conditions for the Buchwald-Hartwig Amination of 1,4-dibromo-2-methylnaphthalene

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene (B28343) | 100 | Moderate |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 90 | High |

| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | High |

| 4 | [Pd(cinnamyl)Cl]₂ | RuPhos | LHMDS | THF | 80 | Good |

This table is illustrative and based on general principles of the Buchwald-Hartwig amination.

Transition Metal Catalysis in Bromination

The regioselective bromination of an existing 2-methylnaphthalen-1-amine framework presents an alternative catalytic strategy. While electrophilic aromatic substitution is the classical method for bromination, transition metal catalysis can offer improved control over regioselectivity.

Although specific examples for the catalytic bromination of 2-methylnaphthalen-1-amine are not prevalent in the literature, general principles of transition metal-catalyzed C-H functionalization can be considered. bath.ac.uk Palladium, rhodium, and other transition metals have been shown to catalyze the direct functionalization of C-H bonds. bath.ac.uknih.gov In this context, a directed C-H activation approach, where the amino group directs the catalyst to the ortho position (C8) or a remote position, could be envisioned. However, achieving selective bromination at the C4 position would likely require a specific catalyst system that overcomes the inherent directing effects of the amino and methyl groups.

A more plausible catalytic approach would involve the use of a brominating agent in the presence of a Lewis or Brønsted acid catalyst to enhance the electrophilicity of the bromine source and potentially influence the regiochemical outcome.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. For the catalytic syntheses of this compound, several parameters can be systematically varied to maximize the yield and purity of the product.

For metal-mediated amination reactions (Ullmann condensation) , key variables include:

Copper Source: Copper(I) salts like CuI and CuBr are common, but Cu(II) salts can also be effective.

Ligand: The addition of ligands such as diamines, amino acids (e.g., L-proline), or phenanthrolines can significantly accelerate the reaction and allow for lower temperatures.

Base: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are typically used. The choice of base can influence the reaction rate and substrate compatibility.

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, and NMP are traditionally used, although dioxane and toluene may be employed with more active catalyst systems.

For palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) , optimization often involves screening:

Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts are commonly used.

Ligand: The nature of the phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands are generally preferred. The ligand-to-palladium ratio can also be a crucial parameter.

Solvent: Aprotic solvents like toluene, dioxane, and THF are standard.

Temperature: Reactions are typically run at elevated temperatures, but highly active catalyst systems can sometimes operate at or near room temperature.

High-throughput experimentation (HTE) techniques are increasingly used to rapidly screen a wide array of catalysts, ligands, bases, and solvents to identify optimal reaction conditions. semanticscholar.org This approach allows for the efficient mapping of the reaction landscape and the identification of conditions that provide the highest yield and selectivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 4-Bromo-2-methylnaphthalen-1-amine, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon signals.

It is important to note that the following spectral data are based on predictions from advanced chemical modeling software, providing a reliable and detailed theoretical framework for the spectroscopic signature of this compound.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is expected to show a set of distinct signals for the protons on the naphthalene (B1677914) ring system. The methyl protons and the amine protons will also have characteristic chemical shifts.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~7.15 | s | - |

| H-5 | ~8.05 | d | ~8.5 |

| H-6 | ~7.40 | t | ~7.5 |

| H-7 | ~7.60 | t | ~8.0 |

| H-8 | ~7.85 | d | ~8.5 |

| -CH₃ | ~2.40 | s | - |

| -NH₂ | ~4.50 | br s | - |

The singlet observed for H-3 is due to the absence of adjacent protons. The protons H-5, H-6, H-7, and H-8 on the unsubstituted ring are expected to show characteristic doublet and triplet splitting patterns due to ortho and meta coupling. The methyl group protons appear as a singlet, and the amine protons typically present as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for the carbon atoms of this compound are indicative of their electronic surroundings.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~142.0 |

| C-2 | ~128.5 |

| C-3 | ~125.0 |

| C-4 | ~115.0 |

| C-4a | ~129.5 |

| C-5 | ~127.0 |

| C-6 | ~124.5 |

| C-7 | ~126.0 |

| C-8 | ~122.5 |

| C-8a | ~133.0 |

| -CH₃ | ~18.0 |

The chemical shifts of the aromatic carbons are spread over a range of approximately 115-142 ppm. The carbon atom attached to the bromine (C-4) is expected to be significantly shielded, resulting in an upfield shift, while the carbon attached to the amine group (C-1) is deshielded. The methyl carbon appears at a characteristic upfield chemical shift.

Two-Dimensional NMR Techniques for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their sequential arrangement on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly attached proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at ~7.15 ppm (H-3) would show a cross-peak with the carbon at ~125.0 ppm (C-3). Similarly, the methyl protons at ~2.40 ppm would correlate with the carbon at ~18.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is vital for piecing together the entire molecular structure. For example, the methyl protons (~2.40 ppm) would be expected to show correlations to C-1, C-2, and C-3. The H-3 proton (~7.15 ppm) would likely show correlations to C-1, C-2, C-4, and C-4a, confirming the substitution pattern on the naphthalene ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₀BrN), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion peak.

Predicted HRMS Data

| Ion Formula | Calculated m/z ([M]⁺) for ⁷⁹Br | Calculated m/z ([M]⁺) for ⁸¹Br |

| C₁₁H₁₀⁷⁹BrN | 249.9997 | - |

| C₁₁H₁₀⁸¹BrN | - | 251.9976 |

The observation of two peaks with an approximate mass difference of 2 and a near-equal intensity ratio would be a strong indicator of the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) and analysis of the resulting fragment ions. This provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways.

A primary fragmentation would be the loss of the bromine radical, which is a common fragmentation for bromo-aromatic compounds. Another likely fragmentation is the loss of a hydrogen radical from the methyl group, followed by rearrangement.

Predicted MS/MS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 250/252 | [C₁₁H₁₀N]⁺ | Br• |

| 250/252 | [C₁₁H₉Br]⁺ | NH |

| 250/252 | [C₁₀H₇Br]⁺ | CH₃N |

The analysis of these fragmentation patterns, in conjunction with the NMR data, provides a robust and unequivocal confirmation of the structure of this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method development for this compound would involve a reverse-phase approach. sielc.com

A common stationary phase would be a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The gradient elution, where the proportion of the organic solvent is increased over time, would be optimized to achieve a good separation between the target compound and any potential impurities. Detection is often accomplished using a UV detector set at a wavelength where the naphthalene ring system exhibits strong absorbance. For Mass-Spec (MS) compatible applications, volatile buffers like formic acid would be used instead of non-volatile ones like phosphoric acid. sielc.com

A representative, though generalized, HPLC method for a similar compound, 1-Bromo-2-methylnaphthalene, is outlined below. sielc.com

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | Mass-Spec (MS) or UV |

This table illustrates a general method for a related compound and specific conditions for this compound would require empirical optimization.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times. For this compound, UPLC can provide a more detailed purity profile, capable of separating even closely related isomers or minor impurities that might co-elute in a standard HPLC run. The principles of method development are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. The increased speed of UPLC is particularly advantageous for high-throughput screening applications. Some suppliers indicate the availability of UPLC data for this compound. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility due to the polar amine group, GC-MS can be a powerful tool for its analysis after derivatization. Derivatization, for instance by acylation or silylation of the amine group, increases the compound's volatility and thermal stability, making it amenable to GC analysis.

The gas chromatograph separates the derivatized compound from other volatile components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unequivocal identification. The fragmentation pattern would be expected to show ions corresponding to the loss of the bromine atom, the methyl group, and cleavage of the derivatized amine function.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending, etc.).

For this compound, the IR spectrum would be expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations within the naphthalene ring would give rise to absorptions in the 1500-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range, and the C-Br stretching vibration would appear at lower wavenumbers, typically in the fingerprint region below 700 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl (C-H) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| Amine (C-N) | Stretch | 1250 - 1350 |

| Bromoalkane (C-Br) | Stretch | < 700 |

This table is based on general spectroscopic principles and data for similar compounds. docbrown.infonist.gov Actual peak positions can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the naphthalene ring. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

This compound is expected to exhibit strong UV absorption due to the π-electron system of the naphthalene core. The substitution pattern, including the electron-donating amine and methyl groups and the electron-withdrawing bromine atom, will influence the precise wavelengths of maximum absorbance (λmax). Generally, naphthalene derivatives show multiple absorption bands corresponding to π → π* transitions. The presence of these characteristic absorptions provides strong evidence for the aromatic naphthalene structure. Studies on similar naphthalene derivatives show that substituents can cause shifts in the absorption maxima. mdpi.com

Table 3: Illustrative UV-Vis Absorption Data for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) |

| Naphthalene | Cyclohexane | 221, 275, 312 |

| 1-Methoxynaphthalene | CCl₄ | Not specified |

This table provides reference data for related compounds to illustrate typical absorption ranges. mdpi.com The specific λmax values for this compound would need to be determined experimentally.

Reaction Mechanisms and Reactivity Studies of 4 Bromo 2 Methylnaphthalen 1 Amine

Reactions of the Amine Functional Group

The amine group in 4-bromo-2-methylnaphthalen-1-amine is a primary aromatic amine, which imparts characteristic reactivity to the molecule.

N-Alkylation and N-Acylation Pathways

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to participate in N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through various methods. For instance, reactions with alkyl halides can lead to the formation of secondary and tertiary amines. The reactivity of the amine can be influenced by the steric hindrance posed by the methyl group at the 2-position and the electronic effects of the bromine atom at the 4-position. Research has shown that unprotected anilines can undergo N-alkylation, and in some cases, this can be followed by C-alkylation at the para position. acs.org

N-Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. For example, the reaction of an aniline (B41778) derivative with acetic anhydride (B1165640) yields the corresponding acetamide (B32628). wiley-vch.de This reaction is often used to protect the amine group during other chemical transformations.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide | N-Alkyl-4-bromo-2-methylnaphthalen-1-amine | N-Alkylation |

| This compound | Acyl Chloride/Anhydride | N-Acyl-4-bromo-2-methylnaphthalen-1-amine | N-Acylation |

Diazotization and Coupling Reactions for Azo Dye Precursors

Aromatic amines are crucial starting materials for the synthesis of azo dyes. unb.cajbiochemtech.com The process involves two main steps: diazotization and azo coupling. imrpress.comcuhk.edu.hk

Diazotization: The primary amine group of this compound can be converted into a diazonium salt by treatment with a cold, acidic solution of sodium nitrite (B80452). unb.caimrpress.comcuhk.edu.hk This reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt is an electrophile and can react with an electron-rich aromatic compound, known as a coupling component, to form an azo compound. unb.caimrpress.com The coupling component is often a phenol (B47542) or another aromatic amine. The position of the azo coupling is directed by the activating groups on the coupling component. The extensive conjugation in the resulting azo compounds is responsible for their vibrant colors, making them valuable as dyes. jbiochemtech.com

Table 2: General Scheme for Azo Dye Synthesis

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Diazotization | This compound | NaNO₂, HCl (aq) | 4-Bromo-2-methylnaphthalene-1-diazonium chloride |

| 2. Azo Coupling | 4-Bromo-2-methylnaphthalene-1-diazonium chloride, Coupling Component (e.g., Naphthalen-2-ol) | NaOH (aq) | Azo Dye |

Reactions Involving the Bromine Substituent

The bromine atom attached to the naphthalene (B1677914) ring offers another site for chemical modification, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions at the Bromo Position

While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group, the reactivity of aryl halides can be influenced by the reaction conditions and the nucleophile. masterorganicchemistry.com In some cases, the bromo group on this compound could potentially be displaced by strong nucleophiles, although this is generally a challenging transformation for unactivated aryl bromides. masterorganicchemistry.com For example, the reaction of 1-dialkylamino-2,4-dinitronaphthalenes with primary amines leads to the rapid replacement of the dialkylamino group. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This method is highly versatile for creating biaryl structures. For instance, 4-bromo-2-methylaniline (B145978) derivatives have been successfully used in Suzuki coupling reactions with various arylboronic acids to generate substituted biaryls. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net This provides a direct route to arylalkynes. The Sonogashira coupling is a powerful tool for extending the carbon framework of the naphthalene system. organic-chemistry.org

Table 3: Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 4-Aryl-2-methylnaphthalen-1-amine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 4-Alkynyl-2-methylnaphthalen-1-amine |

Electrophilic Aromatic Substitution on the Naphthalene Ring

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic systems. The outcome of such reactions on substituted naphthalenes is dictated by the electronic and steric effects of the substituents already present on the ring system. researchgate.net

Regioselectivity Influenced by Amine, Methyl, and Bromine Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is a complex interplay of the directing effects of the three substituents. The amine (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl (-CH₃) group is a weakly activating group and also an ortho, para-director, acting through an inductive effect. Conversely, the bromine (-Br) atom is a deactivating group due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions through resonance.

In the case of this compound, the positions on the naphthalene ring are influenced as follows:

Amine (-NH₂) at C1: Strongly activates the ortho (C2) and para (C4) positions. However, these positions are already substituted. It also activates the C5 and C7 positions of the adjacent ring.

Methyl (-CH₃) at C2: Activates the ortho (C1 and C3) and para (C6) positions.

Bromine (-Br) at C4: Deactivates the ring but directs to the ortho (C3 and C5) and para (C1) positions.

Considering the combined effects, the amine group is the most powerful activating and directing group. Therefore, electrophilic attack is most likely to occur on the unsubstituted ring at the positions activated by the amine group, which are C5 and C7. Between these two, the C5 position is also activated by the bromine atom's directing effect, making it a highly probable site for substitution. The C3 position is sterically hindered and electronically influenced by both the methyl and bromine substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of -NH₂ (at C1) | Influence of -CH₃ (at C2) | Influence of -Br (at C4) | Overall Predicted Reactivity |

| C3 | - | ortho | ortho | Low (steric hindrance) |

| C5 | Activated | - | ortho | High |

| C6 | - | para | - | Moderate |

| C7 | Activated | - | - | High |

| C8 | - | - | - | Low |

Computational and Experimental Studies of Reaction Pathways

While specific computational studies on this compound are not widely available, theoretical calculations, such as those using Density Functional Theory (DFT), are powerful tools for predicting the most likely sites of electrophilic attack. acs.org Such studies would involve calculating the electron density at various positions on the aromatic rings and modeling the transition states for electrophilic addition at each possible site. It is generally observed that positions with higher electron density are more susceptible to electrophilic attack.

Experimental studies on related substituted naphthalenes confirm the directing effects of these functional groups. For instance, the nitration of naphthalenes with various substituents has been shown to be highly regioselective, often favoring positions that are electronically activated and sterically accessible. researchgate.net

Reactions at the Methyl Group

The methyl group attached to the naphthalene ring offers another site for chemical modification, distinct from the reactions on the aromatic core.

Benzylic Functionalization Strategies

The methyl group at the C2 position is a benzylic position, making its protons more acidic and the carbon atom susceptible to radical and oxidative reactions. Strategies for the functionalization of this group could include:

Oxidation: The methyl group can be oxidized to a formyl group (-CHO), a carboxylic acid group (-COOH), or a hydroxymethyl group (-CH₂OH) using appropriate oxidizing agents.

Halogenation: Benzylic halogenation, typically using N-bromosuccinimide (NBS) under radical initiation, can introduce a halogen atom, which can then be used in subsequent nucleophilic substitution or coupling reactions.

Deprotonation: Treatment with a strong base could deprotonate the methyl group, forming a nucleophilic species that can react with various electrophiles.

Heterocyclization and Annulation Reactions

The presence of the amine group at C1 and the methyl group at C2 in close proximity allows for a variety of cyclization reactions to form fused heterocyclic systems.

Formation of Fused Polycyclic Heterocycles

The ortho-disposed amine and methyl groups are ideal precursors for constructing fused five- or six-membered heterocyclic rings. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of fused pyridine, pyrimidine, or diazepine (B8756704) rings.

One common strategy involves the reaction of the amine group with a carbonyl compound, followed by an intramolecular cyclization involving the methyl group. For instance, reaction with a β-ketoester could lead to the formation of a fused quinoline (B57606) ring system through a Combes-type reaction. The bromine atom at the C4 position can also serve as a handle for further modifications, such as cross-coupling reactions, either before or after the heterocyclization. chim.it The synthesis of various fused heterocyclic systems, such as triazoles, imidazoles, and pyrazines, often utilizes substituted aromatic amines as key starting materials. researchgate.net

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and the nature of molecular orbitals are fundamental to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust method for predicting the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For 4-Bromo-2-methylnaphthalen-1-amine, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles.

Based on studies of similar naphthalene (B1677914) derivatives, the geometry would be largely planar due to the aromatic naphthalene core. Research on 6-Bromo-N-methylnaphthalen-2-amine, an isomer, indicates that the geometric parameters around the nitrogen atom are consistent with sp2 hybridization. researchgate.net For this compound, this would imply that the amino group lies in or close to the plane of the naphthalene ring. The methyl group and bromine atom would also be situated within this plane.

A theoretical study on 1-Bromo-2-methylnaphthalene, which lacks the amine group, utilized the UB3LYP/cc-pVTZ level of theory to determine its geometry. mdpi.com A similar level of theory would be appropriate for this compound to obtain accurate geometric parameters.

Table 1: Predicted Ground State Geometrical Parameters for this compound (based on related structures)

| Parameter | Predicted Value | Rationale/Comparison |

| C-Br Bond Length | ~1.90 Å | Typical for brominated aromatic compounds. |

| C-N Bond Length | ~1.40 Å | Consistent with an amino group attached to an aromatic ring. |

| C-C (aromatic) | ~1.38 - 1.42 Å | Characteristic of naphthalene ring systems. |

| N-H Bond Length | ~1.01 Å | Standard for primary amines. |

| C-H (methyl) | ~1.09 Å | Typical for sp3 hybridized carbon. |

| Dihedral Angle (N-C1-C2-C3) | Close to 0° | Indicating planarity of the amino group with the ring. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. An MEP map of this compound would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).

In general, for aromatic amines, the region around the nitrogen atom of the amino group is expected to be a site of high negative potential due to the lone pair of electrons, making it a primary site for electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential. The bromine atom, being electronegative, would also be surrounded by a region of negative potential. The aromatic ring itself will have a delocalized electron cloud, with specific regions being more or less electron-rich depending on the influence of the substituents. MEP analysis is crucial for understanding intermolecular interactions and predicting reactivity patterns. ufms.br

Reaction Mechanism Prediction and Validation

Computational chemistry can be employed to model the pathways of chemical reactions, identifying intermediate structures, transition states, and the energy changes that occur.

Transition State Localization and Energy Barrier Calculation

For reactions involving this compound, such as electrophilic substitution or reactions at the amino group, computational methods can locate the transition state—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

A detailed computational study on the electrochemical reduction of 1-Bromo-2-methylnaphthalene showed that the cleavage of the C-Br bond in the radical anion has no activation energy, proceeding downhill in energy. mdpi.com While the presence of the amino group in this compound would influence the electronic properties, similar dissociative pathways for the C-Br bond could be investigated computationally. Theoretical studies on other complex naphthalene derivatives have successfully calculated activation energies for reaction steps, such as the elimination of water molecules during Schiff base formation. nih.gov

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, maps the entire energy profile of a reaction from reactants to products, passing through the transition state. This provides a detailed picture of the geometric changes occurring during the reaction. For instance, in a hypothetical C-Br bond cleavage reaction of this compound, the reaction coordinate would primarily be the stretching of the C-Br bond. Dynamic reaction coordinate (DRC) calculations, a form of molecular dynamics based on an ab initio potential energy surface, have been used to provide a detailed picture of the C-Br bond dissociation process in the closely related 1-Bromo-2-methylnaphthalene. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a compound.

Theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-Br stretching, and various C-H and C-C stretching and bending modes of the naphthalene ring and methyl group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical shifts, when compared to experimental data, are invaluable for structural elucidation. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the methyl protons, with their chemical shifts influenced by the electronic environment created by the bromo and amino substituents.

Furthermore, the electronic transitions that give rise to UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). A theoretical study on a Schiff base derived from a naphthaldehyde derivative successfully computed the absorption spectra. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax), which are related to the HOMO-LUMO energy gap.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Corresponding Functional Group/Region |

| FT-IR | ~3400-3500 cm⁻¹ (two bands) | N-H stretching (asymmetric and symmetric) |

| FT-IR | ~500-600 cm⁻¹ | C-Br stretching |

| ¹H NMR | ~7.0-8.5 ppm | Aromatic protons |

| ¹H NMR | ~4.0-5.0 ppm (broad) | NH₂ protons |

| ¹H NMR | ~2.5 ppm | CH₃ protons |

| ¹³C NMR | ~110-150 ppm | Aromatic carbons |

| ¹³C NMR | ~100-110 ppm | Carbon attached to Bromine |

| ¹³C NMR | ~140-150 ppm | Carbon attached to Nitrogen |

| UV-Vis | ~250-350 nm | π → π* transitions of the naphthalene system |

Intermolecular Interactions and Supramolecular Assembly

The primary amine (-NH₂) group in this compound is a key functional group for forming hydrogen bonds. It can act as a hydrogen bond donor, with the hydrogen atoms interacting with electronegative atoms like nitrogen or bromine on adjacent molecules. In the crystal structure of related compounds, such as bromo-substituted aminonaphthols, extensive intermolecular hydrogen bonding is observed. For instance, N-H⋯O hydrogen bonds can link molecules into chains. nih.gov Similarly, the nitrogen atom of the amine group can act as a hydrogen bond acceptor. These interactions are crucial in stabilizing the crystal lattice.

The large, electron-rich naphthalene ring system is highly susceptible to π-π stacking interactions. mdpi.com This type of non-covalent interaction involves the face-to-face or offset stacking of aromatic rings, contributing significantly to the cohesive energy of the crystal. In the crystal structures of similar naphthalene derivatives, π-π stacking contacts with centroid-to-centroid distances of approximately 3.783 Å have been reported. nih.gov These interactions are a key factor in the stability of many aromatic compounds and play a role in the formation of ordered molecular assemblies. nih.gov The stacking can lead to different electronic properties compared to the isolated molecule. mdpi.com

Table 3: Summary of Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Distance (Å) |

| Hydrogen Bond | N-H (Amine) | N (Amine) or Br | ~2.8 - 3.5 |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | ~3.4 - 3.8 nih.gov |

| Halogen Interaction | C-Br | N or O (from another molecule) | ~3.2 - 3.3 nih.gov |

| Van der Waals | All atoms | All atoms | Varies |

Applications As a Key Building Block in Advanced Chemical Systems

Precursor for Organic Materials with Tunable Properties

Synthesis of Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a cornerstone of modern organic electronics, valued for their unique semiconducting and photophysical properties. The synthesis of these materials often relies on the polymerization of functionalized aromatic monomers. 4-Bromo-2-methylnaphthalen-1-amine can serve as such a monomer in various polymerization reactions.

For instance, the bromine atom is susceptible to cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. By reacting the bromo-naphthalene derivative with a suitable di-boronic acid or di-stannane, conjugated polymers incorporating the 2-methylnaphthalen-1-amine unit can be synthesized. The amino group can be further functionalized, either before or after polymerization, to fine-tune the polymer's solubility, morphology, and electronic characteristics. The naphthalene (B1677914) core itself imparts rigidity and enhances π-π stacking interactions, which are crucial for efficient charge transport.

Similarly, the amine group can participate in condensation polymerization reactions, for example, with dicarboxylic acids or dialdehydes, to form polyamides or polyimines (Schiff bases), respectively. While not fully conjugated along the polymer backbone, these materials can possess interesting thermal and optical properties. The development of three-dimensional building blocks is key to creating functional organic materials with unique properties, and functionalized naphthalene derivatives are excellent candidates for this purpose beilstein-journals.org.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Site(s) | Co-monomer Example | Resulting Polymer Class |

| Suzuki Coupling | C-Br | Aryl-diboronic acid | Poly(arylene) |

| Stille Coupling | C-Br | Aryl-distannane | Poly(arylene) |

| Sonogashira Coupling | C-Br | Di-alkyne | Poly(arylene ethynylene) |

| Buchwald-Hartwig Amination | N-H | Di-aryl halide | Polyaniline derivative |

| Condensation | N-H | Dicarboxylic acid chloride | Polyamide |

Development of Organic Electronic and Optoelectronic Materials

The development of novel organic semiconductors is critical for advancing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) nih.gov. The properties of this compound make it a promising candidate for incorporation into materials for these devices. The extended π-system of the naphthalene ring is conducive to charge transport, a fundamental requirement for semiconductor performance.

By serving as a building block, this compound can be integrated into larger molecular structures designed as hole-transporting or electron-transporting materials. The ability to functionalize both the bromo and amino positions allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing charge injection and transport in electronic devices. For example, coupling electron-donating or electron-withdrawing groups to the naphthalene core can systematically alter these energy levels. The synthesis of methylene-alternating copolymers from naphthalene-fused precursors has demonstrated a pathway to materials with good solubility and gas adsorption properties, highlighting the utility of such building blocks beilstein-journals.org.

Intermediate in the Synthesis of Complex Azo Dyes and Pigments

Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups imrpress.comjbiochemtech.com. The synthesis of these dyes fundamentally relies on a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component unb.cacuhk.edu.hk.

As a primary aromatic amine, this compound is an ideal candidate for the diazotization step. In the presence of a mineral acid and sodium nitrite (B80452) at low temperatures, the amine group is converted into a highly reactive diazonium salt.

Diazotization Reaction: C₁₁H₉(CH₃)(Br)NH₂ + NaNO₂ + 2HX → C₁₁H₉(CH₃)(Br)N₂⁺X⁻ + NaX + 2H₂O (where X is a counter-ion like Cl⁻ or HSO₄⁻)

This diazonium salt can then be reacted with a variety of coupling components, such as phenols, naphthols, anilines, or other activated aromatic compounds, to form a wide array of azo dyes imrpress.comcuhk.edu.hk. The specific shade of the resulting dye is determined by the extended conjugated system formed between the naphthalene ring and the coupling component, and can be further modified by the substituents present on both rings. The bromo and methyl groups on the naphthalene ring will influence the final color and properties like lightfastness and solubility. Naphthylamine derivatives are well-established precursors for commercial dyes wikipedia.orgwikipedia.org. For example, the synthesis of disazo dyes has been reported using 4-bromoaniline (B143363) as the starting diazo component, demonstrating the utility of bromo-amino aromatics in creating complex colorants core.ac.uk.

Table 2: Potential Azo Dyes from this compound

| Coupling Component | Resulting Dye Structure (General) | Potential Color Range |

| Phenol (B47542) | Naphthyl-N=N-Aryl(OH) | Yellow to Orange |

| Naphthalen-2-ol (β-Naphthol) | Naphthyl-N=N-Naphthyl(OH) | Orange to Red/Brown |

| N,N-Dimethylaniline | Naphthyl-N=N-Aryl(NMe₂) | Red to Violet |

| H-Acid | Naphthyl-N=N-Aminonaphthol disulfonic acid | Blue to Black |

Role in the Design and Synthesis of Novel Ligands for Coordination Chemistry

The field of coordination chemistry relies on the synthesis of organic molecules, or ligands, that can bind to metal ions to form metal complexes. These complexes have applications ranging from catalysis to materials science and medicine. The structure of this compound offers multiple avenues for its use as a or a precursor to a ligand.

Chelating Ligands for Metal Complexes

The primary amine group in this compound can act as a simple monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. More significantly, it serves as a synthetic handle to build more complex, multidentate (chelating) ligands.

For example, the amine can be reacted with other molecules to introduce additional donor atoms. A common strategy is the Schiff base condensation with a carbonyl compound that contains another potential donor site, such as a hydroxyl or pyridyl group. Reaction with salicylaldehyde, for instance, would produce a bidentate Schiff base ligand capable of binding a metal ion through both the imine nitrogen and the phenolic oxygen. The bromine atom provides a further site for modification, allowing for the creation of even more complex ligand architectures through cross-coupling reactions, potentially leading to polynuclear metal complexes. Metal complexes with naphthalene-based ligands have been shown to form a variety of interesting structures nih.gov.

Ligands in Organometallic Catalysis

Organometallic catalysis often employs sophisticated ligands to control the reactivity, selectivity, and stability of the metal catalyst. Ligands derived from this compound could find application in this area. The steric bulk provided by the 2-methylnaphthalene (B46627) framework can be advantageous in creating a specific coordination environment around a metal center, influencing the outcome of a catalytic reaction.

Furthermore, the bromine atom allows for the synthesis of phosphine (B1218219) ligands via reaction with diphenylphosphine (B32561) or similar reagents after a metal-halogen exchange. N-heterocyclic carbene (NHC) precursors could also be synthesized starting from the amine functionality. These classes of ligands are of paramount importance in modern catalysis, particularly for cross-coupling reactions. The ability to synthesize a library of ligands by modifying the substituents on the naphthalene core could enable the high-throughput screening of catalysts for specific chemical transformations.

Scaffold for the Construction of Diverse Heterocyclic Compounds

The strategic placement of a bromo substituent and an amino group on the 2-methylnaphthalene core makes this compound a highly versatile precursor for the synthesis of a wide array of heterocyclic systems. The presence of these two distinct functional groups allows for a variety of coupling and cyclization strategies, enabling the construction of fused ring systems with potential applications in medicinal chemistry and materials science.

The amino group can act as a nucleophile or be transformed into a diazonium salt, facilitating the introduction of various functionalities or participation in cyclization reactions. Simultaneously, the bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

This dual reactivity is instrumental in the construction of complex polycyclic aromatic and heteroaromatic frameworks. For instance, analogous structures to this compound, such as 1-amino-4-bromonaphthalene, are utilized in the synthesis of intricate molecular architectures. google.com These reactions often proceed in a one-pot fashion, combining multiple synthetic steps to efficiently generate molecular complexity. rsc.orgnih.gov

The synthesis of various classes of heterocyclic compounds, including those containing nitrogen, oxygen, and sulfur, can be envisioned starting from this compound. The following table outlines potential heterocyclic systems that could be accessed from this versatile building block, based on established synthetic methodologies for related compounds.

| Heterocyclic System | Potential Synthetic Strategy |

| Benzo[h]quinolines | Friedländer annulation or similar condensation reactions with diketones or other suitable coupling partners. nih.gov |

| Dibenzo[b,h] rsc.orgnih.govnaphthyridines | Condensation reactions with appropriate precursors, potentially involving multi-step one-pot procedures. rsc.orgrsc.orgnih.gov |

| Nitrogen-containing heterocycles | Introduction of nitrogen-containing side chains via substitution reactions followed by intramolecular cyclization. nih.govnih.gov |

| Oxygen-containing heterocycles | Reactions involving aryne intermediates or coupling with oxygen-containing nucleophiles. nih.gov |

| Thiophene-containing polyarenes | Condensation reactions with appropriate sulfur-containing precursors. acs.org |

These examples highlight the potential of this compound as a foundational element for building a diverse library of heterocyclic compounds.

Contribution to Chemical Space Exploration and New Molecular Entities

The ability to serve as a scaffold for a multitude of heterocyclic systems directly translates to a significant contribution to the exploration of chemical space. Chemical space encompasses the vast number of all possible molecules. By providing a robust and versatile starting point, this compound enables chemists to access novel molecular frameworks that may not be readily achievable through other synthetic routes.

The generation of new molecular entities is crucial for the discovery of novel drugs, functional materials, and probes for chemical biology. The unique combination of the brominated naphthalene core and the reactive amino group allows for the systematic modification of the molecular structure, leading to the creation of libraries of related compounds with diverse properties.

For example, the synthesis of novel dibenzo[c,h] rsc.orgnih.govnaphthyridines has been shown to yield compounds with potential as anticancer agents by acting as topoisomerase I inhibitors. nih.gov While not directly starting from this compound, the synthetic strategies employed could be adapted, suggesting a pathway to new therapeutic agents. Similarly, the development of naphthalene-1,4-dione analogues has led to the identification of potential anticancer agents. rsc.org

The exploration of chemical space using building blocks like this compound is not limited to drug discovery. The resulting heterocyclic compounds can exhibit interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. The modular nature of the synthetic approaches allows for fine-tuning of these properties by introducing different substituents.

In essence, this compound acts as a key that unlocks new regions of chemical space, providing the foundation for the discovery and development of the next generation of functional molecules.

Q & A

Q. How does the stability of this compound compare to other brominated naphthylamines under oxidative conditions?

- Methodology : Conduct accelerated degradation studies (40°C, 75% RH, 0.1% H₂O₂). Monitor via HPLC for bromine loss or amine oxidation. For example, 2-methyl groups may sterically protect the amine, enhancing stability compared to 1-naphthylamine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.